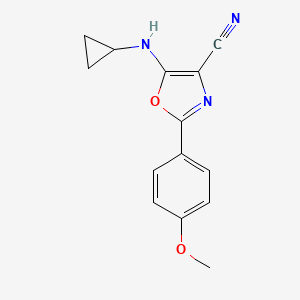

5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Description

5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a cyclopropylamino group at position 5, a 4-methoxyphenyl group at position 2, and a nitrile group at position 2. This compound belongs to the oxazole family, known for diverse biological activities, including kinase inhibition and cytokinin-like effects . The cyclopropylamino group introduces conformational rigidity, which may improve selectivity in molecular recognition processes.

Properties

IUPAC Name |

5-(cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-18-11-6-2-9(3-7-11)13-17-12(8-15)14(19-13)16-10-4-5-10/h2-3,6-7,10,16H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHJFBMICWNXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

Compound A : 5-(Cyclopropylamino)-2-(4-Fluorophenyl)-1,3-Oxazole-4-Carbonitrile

- Structural Difference : The 4-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl group.

- Impact: Electronic Effects: The fluorine atom is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy group. This may alter binding affinity in targets sensitive to electrostatic interactions . Lipophilicity: Fluorine increases lipophilicity (logP ~2.8 vs. Biological Activity: Fluorinated analogs are often explored for improved metabolic stability and target engagement in drug discovery.

Compound B : 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(Naphthalen-1-ylmethyl)-1,3-Oxazole-4-Carbonitrile

- Structural Difference: The cyclopropylamino group is replaced with a 4-(4-methoxyphenyl)piperazinyl moiety, and the 4-methoxyphenyl is substituted with a naphthalen-1-ylmethyl group.

- Impact :

- Steric Effects : The naphthalenyl group introduces significant steric bulk, likely reducing binding to compact active sites but improving interactions with extended hydrophobic regions.

- Pharmacokinetics : The piperazine moiety may enhance solubility due to its basic nitrogen, counteracting the lipophilicity of the naphthalene group .

Heterocyclic Analogs with Related Moieties

Compound C : 2-Tolyl-5-(Piperidin-1-ylsulfonyl)-1,3-Oxazole-4-Carbonitrile

- Structural Features : Features a tolyl (methylphenyl) group at position 2 and a piperidinylsulfonyl group at position 3.

- Comparison: Electronic Profile: The sulfonyl group is strongly electron-withdrawing, creating a polarized oxazole ring compared to the cyclopropylamino group in the target compound.

Compound D : 4-(4-Methoxyphenyl)-3,7-Dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one

- Structural Features: A pyranopyrazole-oxazine hybrid with a 4-methoxyphenyl group.

- Synthetic Accessibility: Synthesized via multicomponent reactions, contrasting with the simpler oxazole synthesis routes of the target compound .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electronic Tuning : Replacement of the 4-methoxyphenyl group with halogens (e.g., fluorine) or bulkier aromatics (e.g., naphthalene) modulates target selectivity and solubility.

- Biological Relevance: The target compound’s cyclopropylamino group may offer a balance between rigidity and metabolic stability, making it a candidate for lead optimization in medicinal chemistry.

- Agrochemical Potential: Analogous compounds with sulfonyl or piperazinyl groups (e.g., Compound C) show promise in non-pharmaceutical applications, such as plant growth regulation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile?

Synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key parameters include:

- Temperature : 60–80°C for cyclocondensation (to avoid side reactions like ring-opening) .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the oxazole intermediate .

- Catalyst : Triethylamine or DMAP for nucleophilic substitution steps involving cyclopropylamine .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclocondensation | 4-Methoxyphenylglyoxylonitrile, NH₄OAc | 70°C, DMF, 6h | 65–75% |

| Amination | Cyclopropylamine, TEA | RT, THF, 12h | 50–60% |

Q. How is the structural identity of this compound confirmed?

Standard analytical workflows include:

- NMR : H and C NMR to verify substituent positions (e.g., cyclopropylamino protons at δ 1.2–1.5 ppm; methoxyphenyl at δ 3.8 ppm) .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₅H₁₄N₃O₂: 276.1112) .

Advanced Research Questions

Q. How can reaction kinetics for cyclopropylamino substitution be studied mechanistically?

- In-situ Monitoring : Use UV-Vis or FTIR spectroscopy to track intermediate formation (e.g., oxazole ring opening at 1650 cm⁻¹) .

- DFT Calculations : Model transition states to predict activation energies for nucleophilic attack .

- Isotopic Labeling : N-labeled cyclopropylamine to trace regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported bioactivity data for oxazole derivatives?

Discrepancies often arise from assay variability or structural analogs. Mitigation approaches:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- SAR Analysis : Compare substituent effects (e.g., methoxyphenyl vs. chlorophenyl on IC₅₀ values) .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., logP <3 enhances CNS permeability) .

Q. How does the methoxyphenyl group influence physicochemical properties?

- Lipophilicity : Methoxy substitution reduces logP by ~0.5 compared to unsubstituted phenyl (measured via shake-flask method) .

- Thermal Stability : DSC shows melting points >200°C, with decomposition at 250°C due to oxazole ring instability .

- Solubility : Methoxy enhances aqueous solubility (1.2 mg/mL in PBS) but reduces membrane permeability (PAMPA assay) .

Q. What in silico tools predict binding modes to biological targets?

- Molecular Docking : AutoDock Vina to model interactions with kinase targets (e.g., CDK2; binding energy <−8 kcal/mol) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 100 ns) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at oxazole-CN and methoxy-O) .

Q. Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

Potential factors:

- Dose Dependency : Activity may occur only at high concentrations (>50 µM) due to poor bioavailability .

- Cell Line Variability : Sensitivity differences between adherent (e.g., MCF-7) vs. suspension (e.g., Jurkat) cells .

- Metabolic Stability : Rapid hepatic clearance (t₁/₂ <1h in microsomal assays) may mask in vivo efficacy .

Q. Methodological Recommendations

Q. Experimental Design for SAR Studies

- Library Design : Synthesize analogs with systematic substitutions (e.g., cyclopropyl → methyl/ethyl groups) .

- High-Throughput Screening : Use 384-well plates for IC₅₀ determination (Z’ factor >0.5) .

- Counter-Screens : Test against related targets (e.g., COX-2 for anti-inflammatory off-target effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.